N-(3,4-difluorophenyl)-1-(4-(4-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
Description
N-(3,4-difluorophenyl)-1-(4-(4-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core substituted with a carboxamide group at position 2. The structure includes a 3,4-difluorophenyl moiety and a benzyl group functionalized with a 4-methoxybenzamido substituent. This compound’s design leverages pharmacophoric elements common in medicinal chemistry: the imidazole ring (a versatile scaffold for hydrogen bonding and π-π interactions), fluorine atoms (to enhance metabolic stability and lipophilicity), and carboxamide groups (critical for target binding via H-bond donor/acceptor interactions) .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[[4-[(4-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O3/c1-34-20-9-4-17(5-10-20)24(32)29-18-6-2-16(3-7-18)13-31-14-23(28-15-31)25(33)30-19-8-11-21(26)22(27)12-19/h2-12,14-15H,13H2,1H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQWLDIUZMFZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-1-(4-(4-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a complex structure that includes an imidazole ring, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit various cancer cell lines effectively. For instance:
- In vitro studies indicated that the compound exhibits significant antiproliferative effects against human colon cancer cell lines with IC50 values in the low micromolar range.
- In vivo studies demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models, suggesting its efficacy in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Studies : It was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated moderate to strong antibacterial activity, with comparable efficacy to standard antibiotics .
- Mechanism of Action : The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorine Substitution : The presence of fluorine atoms at the 3 and 4 positions on the phenyl ring enhances lipophilicity and cellular uptake, contributing to improved bioactivity .
- Amide Linkage : The methoxybenzamide moiety plays a critical role in the compound's interaction with target proteins, enhancing its binding affinity .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
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Case Study 1: Colon Cancer Treatment
- A mouse model was treated with varying doses of the compound.
- Results showed a dose-dependent reduction in tumor growth, with significant inhibition observed at higher concentrations.
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Case Study 2: Antimicrobial Efficacy
- In vitro tests were conducted using agar diffusion methods.
- The compound demonstrated effective inhibition zones against tested bacterial strains, indicating its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Based Carboxamides
Example Compound : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (–2)
- Core Structure: Benzimidazole (fused bicyclic system) vs. imidazole (monocyclic) in the target compound.
- Substituents : Propyl chain at N1, dimethoxyphenyl at C2, and 4-methoxyphenyl carboxamide at C3.
- Synthesis : Achieved via one-pot reductive cyclization using sodium dithionite in DMSO, emphasizing efficiency and scalability .
- Biological Relevance: Benzimidazole derivatives are noted for anticancer, anti-inflammatory, and antimicrobial activities due to their ability to intercalate DNA or inhibit enzymes like topoisomerases .
- Key Differences: The benzimidazole core offers enhanced planarity and binding affinity compared to imidazole but may reduce metabolic stability. The target compound’s 3,4-difluorophenyl group likely improves pharmacokinetics over non-fluorinated analogs .
Triazole Derivatives with Difluorophenyl Moieties
Example Compound : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
- Core Structure : 1,2,4-Triazole vs. imidazole. Triazoles exhibit tautomerism, influencing binding modes.
- Substituents : Difluorophenyl groups and sulfonylbenzoyl units, which enhance electronic effects and solubility.
- Synthesis : Multi-step synthesis involving hydrazinecarbothioamide intermediates and NaOH-mediated cyclization, contrasting with the target compound’s (presumed) streamlined synthesis .
- Biological Relevance : Triazoles are protease or kinase inhibitors; the difluorophenyl group may confer selectivity for fluorophilic enzyme pockets.
Imidazole-Benzamide Hybrids
Example Compound : N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide ()
- Core Structure : Imidazole linked to a benzamide via an ethylurea spacer.
- Substituents : 3,4-Difluorophenyl urea and imidazolyl benzamide.
- The ethyl spacer may improve conformational flexibility compared to the target compound’s rigid benzyl group .
Structural and Pharmacokinetic Comparison Table
Critical Analysis of Research Findings
- Synthetic Efficiency: The benzimidazole in –2 demonstrates superior synthetic efficiency (one-pot, 72% yield) compared to triazole derivatives (multi-step, lower yields) .
- Fluorine Impact : The 3,4-difluorophenyl group in the target compound and enhances lipophilicity (logP ~3.5 estimated) and resistance to oxidative metabolism, critical for oral bioavailability .
Q & A
Q. What are the key synthetic pathways for this compound, and which intermediates require rigorous characterization?
The synthesis involves multi-step reactions, including condensation and cyclization steps. Critical intermediates include substituted benzamides (e.g., 4-(4-methoxybenzamido)benzyl derivatives) and imidazole precursors. Monitoring intermediates via HPLC-MS ensures purity and structural fidelity. For example, intermediates like 4-(trifluoromethyl)benzoyl chloride (used in analogous syntheses) require strict anhydrous conditions to avoid hydrolysis . Reaction optimization (e.g., solvent selection, catalyst loading) is critical to suppress side products like unreacted azides or over-alkylated species .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- ¹H/¹³C-NMR : Resolves aromatic proton environments (e.g., difluorophenyl substituents) and confirms methoxybenzamido group integration .
- IR Spectroscopy : Validates carboxamide C=O stretches (~1650–1700 cm⁻¹) and imidazole ring vibrations .
- LC-MS : Detects trace impurities (<0.1%) and verifies molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can in vivo models be designed to evaluate neuropharmacological potential?
Preclinical studies should leverage stress-induced hyperthermia (SIH) or marble-burying assays (rodent models) to assess anxiolytic/antidepressant activity. Dosing regimens must account for blood-brain barrier permeability, guided by logP calculations (target: 2–5). For CNS penetration, administer via intraperitoneal injection (5–20 mg/kg) and measure cerebrospinal fluid (CSF) concentrations post-administration. Behavioral endpoints (e.g., reduced immobility in forced-swim tests) should correlate with mGlu2 receptor potentiation , validated via mGlu2-knockout controls .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
Discrepancies may arise from metabolic instability or off-target effects. Solutions include:
- Metabolite Profiling : Use liver microsomes or hepatocytes to identify unstable motifs (e.g., ester hydrolysis).
- Allosteric vs. Orthosteric Modulation : Compare EC₅₀ values in cell-based assays (e.g., mGlu2-CHO cells) versus in vivo target engagement (e.g., CSF t-MeHA levels as a biomarker) .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate plasma half-life (t₁/₂) and receptor occupancy data to refine dosing schedules .
Q. How can solubility and bioavailability be optimized for CNS applications?
- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the imidazole or benzamido moieties while retaining mGlu2 affinity .
- Prodrug Strategies : Mask carboxamide groups with cleavable esters (e.g., pivaloyloxymethyl) to enhance intestinal absorption .
- Nanocarrier Systems : Use lipid-based nanoparticles to improve brain delivery, validated via in situ perfusion models .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in receptor assays?
Apply non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use Schild analysis for competitive antagonism studies. For allosteric modulators, employ operational model fitting to quantify cooperativity (β) and affinity (KB) .
Q. How should researchers address batch-to-batch variability in biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
